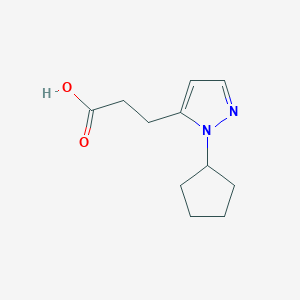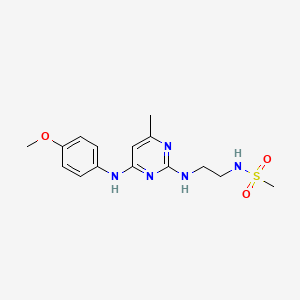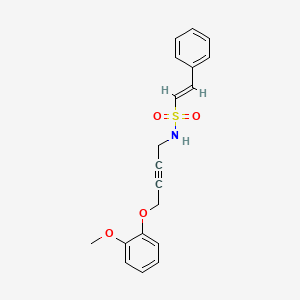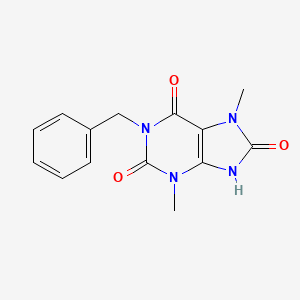![molecular formula C10H10N4O3 B2871238 5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid CAS No. 1771191-37-7](/img/structure/B2871238.png)
5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid is a heterocyclic compound with a molecular formula of C10H10N4O3 and a molecular weight of 234.21 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with an ethyl-pyrazolyl group and a carboxylic acid group. It is commonly used in research and industrial applications due to its unique chemical properties.
Wirkmechanismus
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been found to interact with various targets, leading to different biological responses.
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways . For instance, they can act as weak bases or acids, with their strength highly dependent on the nature of their substituent groups .
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
It is known that pyrazole derivatives can have a variety of effects at the molecular and cellular level due to their diverse biological activities .
Action Environment
It is known that the biological activity of pyrazole derivatives can be influenced by a variety of factors, including the nature of their substituent groups .
Vorbereitungsmethoden
The synthesis of 5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Substitution reactions: The pyrazole ring is then functionalized with an ethyl group through alkylation reactions.
Formation of the pyrazine ring: The pyrazine ring is synthesized through condensation reactions involving diamines and dicarbonyl compounds.
Coupling reactions: The final step involves coupling the ethyl-pyrazolyl group with the pyrazine ring, followed by oxidation to introduce the carboxylic acid group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Analyse Chemischer Reaktionen
5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction may produce pyrazine alcohols.
Wissenschaftliche Forschungsanwendungen
5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring structure but differ in their substituents and functional groups.
Pyrazine derivatives: These compounds have a pyrazine ring but may have different substituents, such as alkyl or aryl groups.
Carboxylic acid derivatives: These compounds contain a carboxylic acid group but may have different heterocyclic rings or substituents.
The uniqueness of this compound lies in its specific combination of the pyrazole and pyrazine rings with an ethyl group and a carboxylic acid group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
5-(1-ethylpyrazol-4-yl)oxypyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-2-14-6-7(3-13-14)17-9-5-11-8(4-12-9)10(15)16/h3-6H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMCEJCTTJKZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)OC2=NC=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1771191-37-7 |
Source


|
| Record name | 5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2871157.png)

![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2871161.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2871163.png)

![N-(2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2871165.png)
![3-Cyclopropyl-5-[(2R,4S)-4-methoxy-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2871167.png)
![3-cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2871168.png)
![1-methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-1H-imidazole](/img/structure/B2871171.png)
![2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2871173.png)


